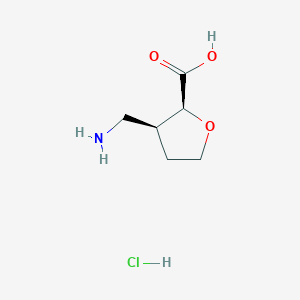

6-Azido-2,3-dihydro-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Azido-2,3-dihydro-1H-indole is a derivative of indole . Indole is a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .

Molecular Structure Analysis

The molecular structure of 2,3-dihydro-1H-indole, a closely related compound, is available . It has a molecular weight of 119.1638 and its IUPAC Standard InChI isInChI=1S/C8H9N/c1-2-4-8-7 (3-1)5-6-9-8/h1-4,9H,5-6H2 .

Applications De Recherche Scientifique

Synthesis and Functionalization of Indoles

Indoles, including derivatives that are structurally similar to 6-Azido-2,3-dihydro-1H-indole, are synthesized and functionalized through various chemical reactions, highlighting their significance in organic chemistry and material science. The palladium-catalyzed reactions, for instance, offer versatile methods for the synthesis of indole derivatives, enabling the creation of a wide range of biologically active compounds (Cacchi & Fabrizi, 2005). Similarly, gold-catalyzed cascade cyclization of (azido)ynamides to form [1,4]oxazino[3,2-b]indoles and 1H-pyrazino[2,3-b]indoles (Shen et al., 2015) showcases the potential of using such methods for the synthesis of complex indole-based structures, potentially including 6-Azido-2,3-dihydro-1H-indole.

Biomedical Applications

Indole derivatives exhibit a broad spectrum of biological and pharmacological activities. The review on the biomedical importance of indoles by Kaushik et al., 2013 emphasizes their role in drug discovery and analysis, suggesting potential research interest in 6-Azido-2,3-dihydro-1H-indole for similar applications.

Antioxidant Activities

Indoles and their derivatives are known for their antioxidant properties. The study on the free radical-scavenging activity of indolic compounds in various media by Cano et al., 2003 supports the exploration of 6-Azido-2,3-dihydro-1H-indole for its potential antioxidant activities, given its structural relation to indoles.

Electrochemical Applications

The electrochemical dearomative 2,3-difunctionalization of indoles to produce dialkoxy or diazido indolines (Wu et al., 2019) opens avenues for the application of 6-Azido-2,3-dihydro-1H-indole in electrochemical synthesis and functionalization, showcasing the molecule's potential in material science and synthetic chemistry.

Mechanistic Insights in Arylation Reactions

Understanding the palladium-catalyzed arylation of indoles provides mechanistic insights that could be applicable to the functionalization of 6-Azido-2,3-dihydro-1H-indole, enhancing the molecule's utility in organic synthesis and drug development (Lane et al., 2005).

Orientations Futures

Propriétés

IUPAC Name |

6-azido-2,3-dihydro-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-12-11-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOXJIOWTZAQAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Azido-2,3-dihydro-1H-indole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

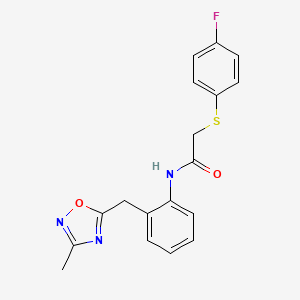

![methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate](/img/structure/B2667392.png)

![1-Allyl-3-(3-(benzo[d]thiazol-2-yl)phenyl)urea](/img/structure/B2667397.png)

![1-[4-[4-(Piperidine-1-carbonyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2667398.png)

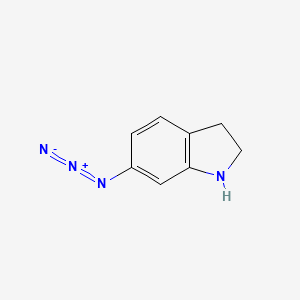

![[(1H-benzimidazol-2-ylmethyl)sulfanyl]acetonitrile](/img/structure/B2667401.png)

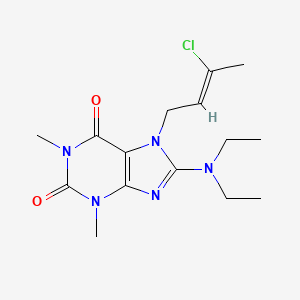

![N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2667403.png)

![(2Z)-8-methoxy-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2667406.png)

![Ethyl 2-aminospiro[3.3]heptane-2-carboxylate hcl](/img/structure/B2667409.png)

![N-(2,5-dimethoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2667413.png)